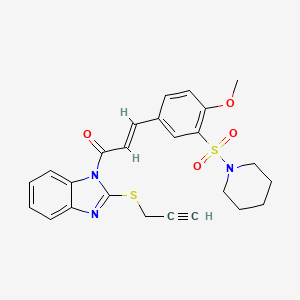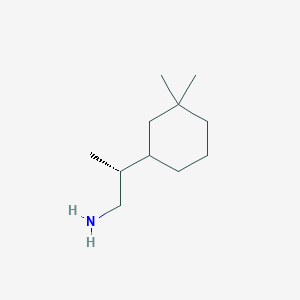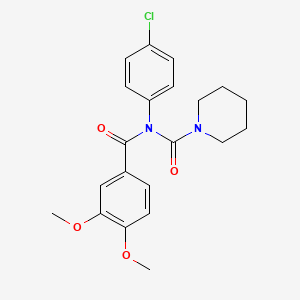
N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cannabinoid ligands involves creating analogues with modifications to improve their affinity and selectivity for cannabinoid receptors. Paper describes the synthesis of new analogues of previously reported CB2 ligands, which have shown high affinity for the CB2 receptor. The synthesis process is likely to involve multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with various substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of cannabinoid ligands is critical in determining their receptor affinity and selectivity. In paper , the structural features necessary for CB1 receptor affinity are investigated. The substituents at specific positions on the ligand's scaffold, such as the pyrazole ring, are found to influence the intrinsic activity at the CB1 receptor. This suggests that the molecular structure of "N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide" would also be crucial in its interaction with cannabinoid receptors, with the chlorophenyl and dimethoxybenzoyl groups likely playing a significant role in its binding profile.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cannabinoid ligands are complex and require precise control over reaction conditions to obtain the desired products with high purity. The papers do not provide detailed reaction mechanisms, but it can be inferred that common organic synthesis techniques such as amide bond formation, aromatic substitution, and ring-closing reactions are utilized. These reactions are essential for constructing the core structure of the ligands and attaching the necessary functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cannabinoid ligands, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. While the papers do not explicitly discuss these properties, they are implicitly critical in the evaluation of the ligands' potential as therapeutic agents. The presence of chlorophenyl and dimethoxybenzoyl groups in the compound of interest would affect its overall hydrophobicity, which in turn could influence its ability to cross biological membranes and reach its target receptors.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacological Potential
CB1 Cannabinoid Receptor Antagonism : A study focused on a structurally similar compound, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1)," a potent and selective antagonist for the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the research developed unified pharmacophore models and suggested that specific conformations and electrostatic characteristics of the compound contribute to its ability to bind to the CB1 receptor, potentially conferring antagonist activity Shim et al., 2002.
Structure-Activity Relationships : Another study on pyrazole derivatives, including compounds similar to SR141716A, explored the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research identified key structural elements necessary for high affinity and specificity towards the CB1 receptor, aiding in the design of more effective cannabinoid receptor antagonists Lan et al., 1999.
Synthesis and Characterization
- Synthesis of NESS 0327 : The compound "N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide]" (NESS 0327) was synthesized and evaluated for its binding affinity toward cannabinoid CB1 and CB2 receptors. NESS 0327 exhibited strong selectivity for the CB1 receptor, showing potential as a novel cannabinoid antagonist with significant implications for understanding the receptor's pharmacology Ruiu et al., 2003.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-11-6-15(14-19(18)28-2)20(25)24(17-9-7-16(22)8-10-17)21(26)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRHVCXIONGXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



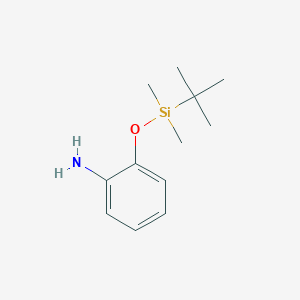
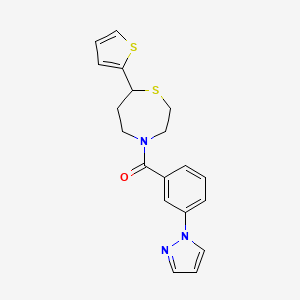
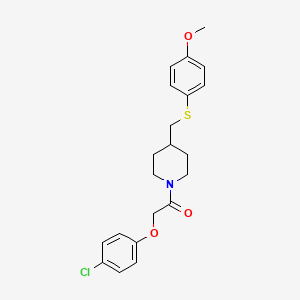
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
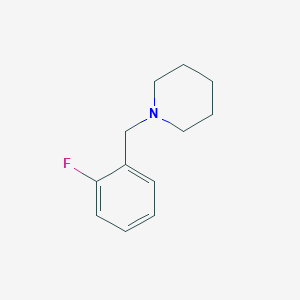
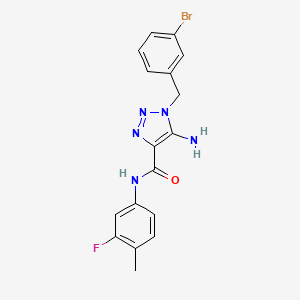
![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)
